methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate
Description
Methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate is a synthetic organic compound featuring a fused cyclopenta[c]chromen core substituted with chlorine, oxymethyl, and methylfuran carboxylate groups. The 8-chloro and 4-oxo groups on the chromen ring suggest possible bioactivity, while the methylfuran carboxylate group may influence solubility and metabolic stability .
Properties
IUPAC Name |
methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO6/c1-10-11(6-18(26-10)20(23)24-2)9-25-17-8-16-14(7-15(17)21)12-4-3-5-13(12)19(22)27-16/h6-8H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHDVHJGITZJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan ring, a chromene moiety, and a chloro substituent. Its IUPAC name reflects its intricate arrangement of functional groups, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, similar compounds have demonstrated inhibitory effects on dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are vital for DNA synthesis and repair .
- Interaction with G Protein-Coupled Receptors (GPCRs) : Research indicates that derivatives of this compound may interact with GPCRs, which play significant roles in cell signaling pathways. These interactions can lead to various physiological responses, including anti-inflammatory effects and modulation of neurotransmitter release .
- Antioxidant Activity : Compounds with similar structures have exhibited antioxidant properties, helping to mitigate oxidative stress in biological systems. This activity is essential for protecting cells from damage associated with various diseases .
Biological Activity Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Activity : In a study involving related furan derivatives, compounds were tested against various human cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations, suggesting potential as chemotherapeutic agents .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of compounds with similar structures. These studies demonstrated that such compounds could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential for treating neurodegenerative diseases .
- Anti-inflammatory Properties : A recent study examined the anti-inflammatory effects of furan-based compounds on animal models of inflammation. The results showed a marked reduction in inflammatory markers, indicating that these compounds could serve as effective anti-inflammatory agents .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate has been investigated for its potential therapeutic effects:
Anticancer Activity
Research indicates that compounds similar to this structure exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For example, studies have shown that derivatives of chromene can act as Raf kinase inhibitors, which are relevant in cancer therapy .
Antimicrobial Properties
The compound has also been explored for its antimicrobial effects. Chromene derivatives have demonstrated activity against various bacterial strains, suggesting potential use in developing new antibiotics .
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the modification and derivatization to create more complex molecules with desired biological activities.
Material Science
In material science, the compound is being studied for its role in developing new materials with specific properties, such as enhanced thermal stability and optical characteristics. The incorporation of chromene derivatives into polymers may lead to innovative applications in coatings and electronics.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the anticancer effects of methyl 4-[(8-chloro-4-oxo-2,3-dihydrocyclopenta[c]chromen-7-yloxymethyl]-5-methylfuran-2-carboxylate on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of similar chromene compounds. It demonstrated that modifications to the methyl furan carboxylate backbone enhanced activity against resistant bacterial strains, making it a candidate for further pharmaceutical exploration .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of fused heterocyclic systems with substituents that modulate physicochemical and biological properties. Below is a detailed comparison with structurally or functionally related compounds, supported by evidence:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Pathway | Applications/Notes |
|---|---|---|---|---|---|---|
| Methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate | Cyclopenta[c]chromen | 8-Cl, 4-oxo, oxymethyl-linked methylfuran carboxylate | ~433.8 | Ester, ether, ketone | Likely multi-step synthesis involving esterification and cyclization (similar to ) | Potential agrochemical intermediate or drug candidate (hypothesized) |
| 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone () | Cyclopentanone | 4-Chlorophenyl, dimethyl | ~238.7 | Ketone, alkyl halide derivative | Hydrolysis of methyl/ethyl esters using NaH and methyl halide | Intermediate for metconazole (fungicide) |
| 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (tert-butoxycarbonyl)aminoacetate () | Cyclopenta[c]chromen | 8-Cl, 4-oxo, tert-butoxycarbonyl-amino-phenylacetate | ~526.9 | Ester, carbamate, ketone | Esterification of chromen core with Boc-protected amino acid | Not explicitly stated; likely a protected intermediate for further functionalization |
Key Observations :
Structural Complexity: The target compound shares the cyclopenta[c]chromen core with the compound in but differs in the ester substituent. Its methylfuran carboxylate group may confer distinct solubility and reactivity compared to the bulkier tert-butoxycarbonyl-amino-phenylacetate group .
Synthetic Pathways: highlights hydrolysis and alkylation steps for cyclopentanone derivatives, suggesting analogous methods (e.g., ester hydrolysis or nucleophilic substitution) could apply to the target compound .
Functional Group Influence: The 8-chloro group (common in both chromen derivatives) is associated with enhanced bioactivity in agrochemicals .
Research Findings and Data Gaps
Structural Analysis :
- Hydrogen bonding patterns () likely govern the solid-state packing of these compounds, but specific interactions (e.g., between the furan carboxylate and chromen ketone) remain uncharacterized in the provided materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
